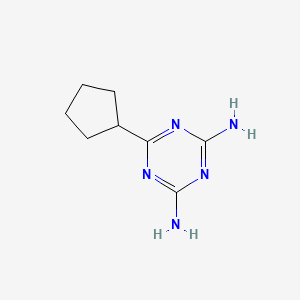

6-Cyclopentyl-1,3,5-triazine-2,4-diamine

説明

Structure

3D Structure

特性

IUPAC Name |

6-cyclopentyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H4,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPCYNJSHTFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 6 Cyclopentyl 1,3,5 Triazine 2,4 Diamine and Analogues

Precursor Chemistry and Nucleophilic Aromatic Substitution Pathways for 1,3,5-Triazine (B166579) Scaffolds

The 1,3,5-triazine ring, also known as s-triazine, is a foundational heterocyclic structure in organic chemistry. wikipedia.org Its synthesis and functionalization are well-established, primarily relying on the principles of nucleophilic aromatic substitution (SNAr). Due to the electron-deficient nature of the triazine ring, it is highly susceptible to attack by nucleophiles, a characteristic that is more pronounced than in less nitrogen-rich heterocycles like pyridine (B92270) or pyrimidine. acs.orgresearchgate.net

The most common and versatile precursor for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgmdpi.com The three chlorine atoms on the cyanuric chloride ring can be sequentially and selectively replaced by a wide variety of nucleophiles, including those containing oxygen, sulfur, and nitrogen. arkat-usa.orgnih.gov This selectivity is a unique and powerful feature of triazine chemistry, governed by careful temperature control. The reactivity of the triazine ring decreases as chlorine atoms are substituted, requiring progressively higher temperatures for subsequent reactions. nih.gov

The general protocol for this stepwise substitution is as follows:

The first substitution typically occurs at low temperatures, around 0 °C. mdpi.comarkat-usa.org

The second substitution is generally carried out at room temperature. mdpi.comarkat-usa.org

The replacement of the third and final chlorine atom often requires elevated temperatures, such as heating or reflux conditions. arkat-usa.orgnih.gov

This temperature-dependent reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted triazines with different functional groups. arkat-usa.org Beyond cyanuric chloride, other methods for constructing the triazine core include the cyclotrimerization of nitriles or the reaction of amidines with phosgene (B1210022) in what is known as the Pinner triazine synthesis. wikipedia.orgacs.org

Tailored Synthetic Routes for the Introduction of Cyclopentyl and Diamine Moieties

The synthesis of 6-substituted-1,3,5-triazine-2,4-diamines, a class of compounds known as guanamines, can be achieved through several tailored routes. These methods often involve the reaction of biguanides or their precursors (like cyanoguanidine or dicyandiamide) with a component that introduces the C6 substituent. wikipedia.orgorganic-chemistry.org

Conventional Solution-Phase Synthesis Protocols

Traditional solution-phase synthesis provides robust and well-documented methods for producing 6-substituted-2,4-diaminotriazines. One common approach involves the condensation of a biguanide (B1667054) with an appropriate ester in the presence of a base like sodium methoxide (B1231860). For the target compound, this would involve the reaction of cyclopentanecarboxylic acid ethyl ester with biguanide.

Another widely used conventional method is a multi-step process starting from cyanuric chloride. This involves:

Reaction of cyanuric chloride with a cyclopentyl-containing nucleophile, such as a cyclopentyl Grignard reagent, to install the cyclopentyl group at the C6 position.

Subsequent stepwise substitution of the remaining two chlorine atoms with ammonia (B1221849) or an amine at progressively higher temperatures to form the 2,4-diamine structure.

For instance, the synthesis of related N-substituted triazine amino acid derivatives has been performed by reacting dichlorotriazine intermediates with α-amino acids at room temperature, followed by reaction with another amine like piperidine (B6355638) or morpholine (B109124) to yield the final product. nih.gov These conventional methods, while effective, often require long reaction times (several hours to days) and refluxing in organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). mdpi.comelectronicsandbooks.com

Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted, Sonochemical Methods)

In response to the growing need for environmentally friendly and efficient chemical processes, green chemistry approaches have been successfully applied to the synthesis of 1,3,5-triazine derivatives. researchgate.net These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often solvent-free conditions. benthamdirect.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for synthesizing 1,3,5-triazines. benthamdirect.comclockss.org It facilitates rapid and efficient reactions, often accomplishing in minutes what would take hours with conventional heating. clockss.org A one-pot, three-component reaction using microwave assistance is particularly effective for generating libraries of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, an aromatic aldehyde, and an arylamine. researchgate.netnih.gov This approach could be adapted for the synthesis of 6-cyclopentyl-1,3,5-triazine-2,4-diamine by using cyclopentanecarboxaldehyde. The reaction of biguanides with esters to form the triazine ring can also be accelerated significantly, with quantitative yields achieved under microwave irradiation. clockss.orgijpras.com

| Method | Typical Reaction Time | Typical Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 4–22 hours | 69-81% | Reflux in solvent (e.g., Ethanol) | mdpi.comclockss.org |

| Microwave Irradiation | 5–18 minutes | 36-93% | Solvent-free or in minimal solvent (e.g., DMF) | clockss.orgchim.it |

Sonochemical Methods: Ultrasound-assisted synthesis, or sonochemistry, provides another green alternative. Reactions are conducted using ultrasonic irradiation, which promotes chemical reactivity through acoustic cavitation. This method has been used to synthesize 1,3,5-triazine derivatives in as little as 5 minutes with yields often exceeding 75%. nih.gov A significant advantage of the sonochemical approach is the frequent use of water as a solvent, further enhancing its environmental credentials. nih.govresearchgate.net Analysis using green chemistry metrics has shown that sonochemical protocols can be substantially "greener" than classical heating methods. nih.govambeed.com For example, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives saw reaction times drop from 4–5 hours (conventional) to 30–60 minutes (ultrasound) with yields of up to 96%. mdpi.com

Functionalization and Further Derivatization of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine

The core structure of 6-cyclopentyl-1,3,5-triazine-2,4-diamine offers multiple sites for further chemical modification, allowing for the creation of a diverse range of analogues. These modifications can be targeted at the cyclopentyl ring or the amino groups attached to the triazine core.

Modification at the Cyclopentyl Moiety

Direct functionalization of the cyclopentyl group attached to the triazine ring presents a synthetic challenge. While specific examples for this exact compound are not extensively documented in readily available literature, general principles of aliphatic C-H bond activation or functionalization could theoretically be applied. Potential strategies, though requiring significant experimental development, might include radical halogenation followed by nucleophilic substitution or directed C-H oxidation, assuming the triazine's nitrogen atoms could direct a catalyst. However, achieving selectivity on the cyclopentyl ring without affecting the reactive N-H bonds on the diamine portion would be a primary obstacle.

Exploration of Substitutions on the Triazine Ring and Amino Groups

The exocyclic amino groups at the C2 and C4 positions are prime targets for derivatization. thieme-connect.com These primary amines can undergo a variety of standard transformations, providing a straightforward route to a wide array of analogues. The reactivity of these amino groups allows for the synthesis of new series of compounds, including 2,4-diamino-1,3,5-triazine derivatives with various substituents. nih.gov

Common derivatization reactions include:

N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups onto the amino nitrogens.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amide linkages.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. chim.it

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

These substitutions can be used to modulate the molecule's physicochemical properties. For example, a series of 1,3,5-triazine analogues were prepared via step-by-step nucleophilic substitution, incorporating motifs like aminobenzene sulfonamides, aminoalcohols, and piperazines onto the triazine core. nih.gov The synthesis of N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives demonstrates the feasibility of attaching more complex moieties to the triazine scaffold through its amino groups. nih.gov

| Reactant | Reaction Type | Resulting Functional Group | Reference |

|---|---|---|---|

| Phenylisocyanate | Urea Formation | N-phenylurea | chim.it |

| Alkyl Halide | N-Alkylation | Secondary/Tertiary Amine | nih.gov |

| α-Amino Acid | Amidation/Coupling | Amino Acid Conjugate | nih.gov |

| Aldehyde/Ketone | Schiff Base Formation | Imine | rsc.org |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of 6-cyclopentyl-1,3,5-triazine-2,4-diamine, a substituted guanamine, is primarily accomplished through two well-established mechanistic pathways. These routes involve the condensation of precursor molecules to form the stable 1,3,5-triazine ring. The mechanistic understanding of these transformations is crucial for optimizing reaction conditions and improving yields. The two principal mechanisms are:

The reaction of dicyandiamide (B1669379) with a cyclopentyl-containing nitrile.

The condensation of biguanide with a cyclopentyl-containing ester.

While detailed kinetic and computational studies specifically for the cyclopentyl derivative are not extensively documented, the underlying mechanisms are widely accepted for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines.

The synthesis of 6-cyclopentyl-1,3,5-triazine-2,4-diamine from dicyandiamide and cyclopentanecarbonitrile (B127170) is a common and efficient method, often accelerated by microwave irradiation. chim.itrsc.org This reaction is mechanistically related to the Pinner reaction, which involves the acid or base-catalyzed reaction of a nitrile. organic-chemistry.orgwikipedia.org

The reaction proceeds through the following key steps:

Activation of Dicyandiamide: In the presence of a base, dicyandiamide is deprotonated to form a more potent nucleophile.

Nucleophilic Attack: The resulting anion of dicyandiamide attacks the electrophilic carbon atom of the cyclopentanecarbonitrile's cyano group. This addition forms a linear intermediate.

Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic attack, where a terminal amino group attacks the carbon of the second cyano group, initiating the ring-closing process.

Tautomerization and Aromatization: A final tautomerization step occurs to yield the stable, aromatic 6-cyclopentyl-1,3,5-triazine-2,4-diamine.

This process can be catalyzed by either basic or acidic conditions, although base catalysis is common in modern syntheses, particularly those employing microwave technology which can significantly reduce reaction times. chim.itrsc.org

An alternative and widely used pathway involves the condensation of biguanide (or its hydrochloride salt) with an ester, such as methyl cyclopentanecarboxylate. mdpi.com This reaction is typically performed under basic conditions, with sodium methoxide in methanol (B129727) being a common reagent system. researchgate.net

The proposed mechanism for this base-catalyzed cyclization is as follows:

Formation of the Biguanide Free Base: If starting with biguanide hydrochloride, the base (e.g., sodium methoxide) deprotonates the biguanide to generate the neutral, more nucleophilic free base. researchgate.net

Nucleophilic Acyl Substitution: The terminal amino group of the biguanide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl cyclopentanecarboxylate. This leads to the formation of a tetrahedral intermediate.

Elimination and Cyclization: The tetrahedral intermediate collapses, eliminating the methoxide ion (or alcohol molecule) to form an N-acylbiguanide intermediate. This is followed by a rapid intramolecular condensation, where the other terminal amino group attacks the newly formed carbonyl-like carbon, and a molecule of water is eliminated.

Aromatization: The final step is the formation of the stable aromatic triazine ring.

This pathway has been successfully employed for the synthesis of a variety of 2,4-diamino-1,3,5-triazine derivatives. mdpi.comnih.gov

Table 1: Comparison of Mechanistic Pathways for 6-Cyclopentyl-1,3,5-triazine-2,4-diamine Synthesis

| Feature | Pathway 1: Dicyandiamide + Nitrile | Pathway 2: Biguanide + Ester |

| Key Reactants | Dicyandiamide, Cyclopentanecarbonitrile | Biguanide, Methyl Cyclopentanecarboxylate |

| Typical Catalyst | Base (e.g., KOH) or Acid; often microwave-assisted chim.itrsc.org | Base (e.g., Sodium Methoxide) researchgate.net |

| Initial Step | Nucleophilic attack of dicyandiamide on the nitrile carbon researchgate.net | Nucleophilic attack of biguanide on the ester carbonyl carbon mdpi.com |

| Key Intermediate | Linear adduct, followed by a cyclized non-aromatic species | Tetrahedral intermediate, N-acylbiguanide |

| Leaving Group(s) | None (rearrangement/tautomerization) | Alcohol (e.g., Methanol), Water |

| Driving Force | Formation of a stable aromatic heterocyclic ring | Formation of a stable aromatic heterocyclic ring |

Computational and Theoretical Chemistry of 6 Cyclopentyl 1,3,5 Triazine 2,4 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine. researchgate.netmdpi.com These methods provide a robust framework for analyzing the molecule's behavior at the atomic level.

Electronic Structure and Orbital Analysis (HOMO/LUMO)

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgmasterorganicchemistry.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. irjweb.comcolab.ws

In triazine derivatives, the HOMO is typically characterized by a significant contribution from the nitrogen lone pairs and the π-system of the triazine ring. The LUMO is generally a π* anti-bonding orbital of the triazine ring. For 6-Cyclopentyl-1,3,5-triazine-2,4-diamine, the presence of the electron-donating amino groups is expected to raise the energy of the HOMO, while the cyclopentyl group, being a weakly electron-donating alkyl substituent, would have a lesser impact. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nist.gov

Table 1: Representative Frontier Orbital Energies for Substituted Triazine Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,4-diamino-6-chloro-1,3,5-triazine | -6.5 | -1.2 | 5.3 |

| 2,4-diamino-6-phenyl-1,3,5-triazine | -6.2 | -1.5 | 4.7 |

| Hypothetical 6-Cyclopentyl-1,3,5-triazine-2,4-diamine | ~ -6.3 | ~ -1.3 | ~ 5.0 |

Note: The values for 6-Cyclopentyl-1,3,5-triazine-2,4-diamine are estimated based on trends observed in related structures.

Reactivity Descriptors and Electrostatic Potential Mapping

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. colab.wsrsc.org In the MEP map of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the triazine ring and the amino groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino groups, highlighting them as potential sites for nucleophilic interaction. The cyclopentyl group would exhibit a relatively neutral potential.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine is primarily associated with the rotation of the cyclopentyl group relative to the triazine ring. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the cyclopentyl and triazine rings to identify the most stable conformers and the energy barriers between them. researchgate.net It is expected that multiple low-energy conformers exist, with relatively small energy barriers for interconversion, suggesting that the molecule is conformationally flexible at room temperature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. rsc.org By simulating the molecule in a solvent box (e.g., water), one can observe how the solvent molecules arrange around the solute and how this influences the conformational preferences of the cyclopentyl group and the hydrogen bonding patterns of the amino groups. Such simulations are crucial for understanding the molecule's behavior in a biological medium.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds like substituted triazine diamines, a QSAR model could be developed to predict the bioactivity of new analogues, including 6-Cyclopentyl-1,3,5-triazine-2,4-diamine. mdpi.com

In Silico Lipophilicity and Bioactivity Prediction

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a molecule's pharmacokinetic properties. In silico methods provide a rapid and efficient way to estimate logP. researchgate.netnih.govmdpi.com For 6-Cyclopentyl-1,3,5-triazine-2,4-diamine, various computational models can predict its logP value, which is expected to be moderate due to the presence of both the lipophilic cyclopentyl group and the hydrophilic amino groups.

Bioactivity predictions can be made using cheminformatics tools that compare the structural features of the target molecule to those of known bioactive compounds. pensoft.netnih.gov By screening 6-Cyclopentyl-1,3,5-triazine-2,4-diamine against databases of biological targets, potential protein interactions and therapeutic applications can be hypothesized.

Table 2: Predicted Physicochemical and Bioactivity Properties for 6-Cyclopentyl-1,3,5-triazine-2,4-diamine

| Property | Predicted Value/Descriptor |

| Molecular Weight | 181.24 g/mol |

| Consensus logP | 1.5 - 2.5 |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 5 |

| Predicted Bioactivity Class | Kinase inhibitor, GPCR ligand (Hypothetical) |

Note: These values are estimations based on cheminformatics software and may vary between different prediction models.

Topological Indices and Graph Theory Applications in Triazine Systems

Graph theory provides a powerful framework for the analysis of molecular structures, where atoms are represented as vertices and bonds as edges. unipmn.it This representation allows for the calculation of numerical descriptors known as topological indices, which characterize the topology of the molecule and are often used in QSAR studies to predict physicochemical properties and biological activities. scialert.netresearchgate.net

Some commonly used topological indices in the study of triazine systems include:

Degree-based indices: These are calculated from the degrees of the vertices in the molecular graph. Examples include the Randić index and Zagreb indices. mdpi.com

Distance-based indices: These are derived from the distances between vertices in the graph. The Wiener index is a well-known example.

Path-based indices: These are based on the number of paths of different lengths in the molecular graph. nih.gov

The application of graph theory and topological indices to triazine systems, including covalent-organic frameworks (TriCFs) based on triazine, has been a subject of research. mdpi.comresearchgate.net These studies aim to understand the chemical and biological properties of these materials through theoretical calculations. mdpi.com

Interactive Table: Common Topological Indices and Their Formulas

| Topological Index | Formula | Description |

| First Zagreb Index (M₁) | M₁ = Σ (dᵢ)² | Sum of the squares of the degrees of all vertices. |

| Second Zagreb Index (M₂) | M₂ = Σ (dᵢ * dⱼ) for all edges | Sum of the products of the degrees of adjacent vertices. |

| Randić Index (χ) | χ = Σ (dᵢ * dⱼ)^(-1/2) for all edges | A measure of branching in a molecule. |

| Wiener Index (W) | W = 1/2 Σ d(i, j) for all pairs of vertices | Sum of the lengths of the shortest paths between all pairs of vertices. |

dᵢ represents the degree of vertex i (the number of bonds connected to atom i).

For 6-Cyclopentyl-1,3,5-triazine-2,4-diamine, the calculation of these indices would begin with the construction of its hydrogen-depleted molecular graph. From this graph, the degrees of each atom (vertex) and the distances between all pairs of atoms can be determined, allowing for the computation of the various topological indices. These calculated values can then be used as descriptors in QSAR models to predict the biological activity of the compound or to compare its structural properties with other triazine derivatives.

Applications of 6 Cyclopentyl 1,3,5 Triazine 2,4 Diamine in Advanced Materials Science and Catalysis

Integration into Polymer and Macromolecular Architectures

The bifunctional nature of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine, arising from its two primary amine groups, makes it a suitable monomer for the synthesis of various polymeric structures. The triazine ring itself imparts desirable properties such as thermal stability and rigidity to the resulting polymer backbone.

Building Blocks for Functional Polymers

The amino groups on the triazine ring can readily participate in polymerization reactions with complementary functional groups, such as carboxylic acids, acid chlorides, or epoxides, to form a variety of functional polymers. For instance, polyamides and polyimides with high thermal stability can be synthesized by reacting 6-Cyclopentyl-1,3,5-triazine-2,4-diamine with diacyl chlorides or dianhydrides. The incorporation of the triazine unit into the polymer backbone can enhance properties like mechanical strength and resistance to chemical degradation.

The cyclopentyl group, being a non-polar, bulky substituent, can influence the physical properties of the resulting polymers. It can increase the solubility of the polymer in organic solvents and affect the polymer's morphology by introducing steric hindrance that disrupts close chain packing. This can lead to polymers with lower crystallinity and potentially enhanced processability. Research on similar alkyl-substituted triazine derivatives has shown that the size of the alkyl group can significantly impact the final properties of the polymer. jyu.ficmu.edursc.org

Table 1: Potential Polymer Architectures Incorporating 6-Cyclopentyl-1,3,5-triazine-2,4-diamine This table presents hypothetical polymer structures and their potential properties based on the known reactivity of 2,4-diamino-1,3,5-triazine derivatives.

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyamide | Terephthaloyl chloride | High thermal stability, good mechanical strength, improved solubility. |

| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance, good dielectric properties. |

| Epoxy Resin | Bisphenol A diglycidyl ether | High cross-link density, good adhesion, enhanced thermal stability. |

| Polyurea | Methylene diphenyl diisocyanate | Good elasticity, abrasion resistance. |

Precursors for Polymeric Networks and Resins

The diamino functionality of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine allows it to act as a cross-linking agent in the formation of three-dimensional polymeric networks and resins. researchgate.nethkmu.edu.hk When combined with multifunctional monomers, such as tri- or tetra-functional epoxides or isocyanates, highly cross-linked thermosetting resins can be produced. These materials are known for their high dimensional stability, rigidity, and excellent thermal and chemical resistance.

Role in Organic and Organometallic Catalysis

The nitrogen-rich triazine ring and the appended amino groups in 6-Cyclopentyl-1,3,5-triazine-2,4-diamine make it an attractive candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst.

Ligands for Transition Metal Catalysis

The nitrogen atoms of the triazine ring and the amino groups can act as donor atoms to coordinate with transition metal ions, forming stable metal complexes. acs.orguu.nl These complexes can exhibit catalytic activity in a variety of organic transformations. The electronic properties of the triazine ring, which is electron-deficient, can influence the catalytic activity of the metal center. nih.govsemanticscholar.org

The cyclopentyl substituent can play a significant role in modulating the properties of the resulting metal complex. Its steric bulk can influence the coordination geometry around the metal center, which in turn can affect the selectivity of the catalytic reaction. Furthermore, the hydrophobicity of the cyclopentyl group can enhance the solubility of the catalyst in non-polar organic solvents. The design of ligands based on diazine and triazine cores has been shown to offer alternative catalytic pathways and, in some cases, outperform their pyridine-based counterparts. acs.orgnih.govsemanticscholar.org

Table 2: Potential Catalytic Applications of Metal Complexes with 6-Cyclopentyl-1,3,5-triazine-2,4-diamine as a Ligand This table outlines potential applications based on the catalytic activity of similar triazine-based ligands.

| Metal Ion | Potential Catalytic Reaction | Role of the Ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizes the active metal species, influences selectivity. |

| Copper (Cu) | Oxidation reactions, click chemistry | Modulates the redox potential of the metal, provides a specific coordination environment. uu.nl |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Controls the electronic and steric environment of the metal center. |

| Ruthenium (Ru) | Metathesis, transfer hydrogenation | Enhances catalyst stability and lifetime. |

Organocatalytic Applications

While less common than its use in metal catalysis, the basic nitrogen atoms in 6-Cyclopentyl-1,3,5-triazine-2,4-diamine could enable its use as a Brønsted base or hydrogen-bond donor in organocatalytic reactions. youtube.combeilstein-journals.org The amino groups can participate in hydrogen bonding interactions to activate substrates. The development of asymmetric organocatalysis has highlighted the potential of small organic molecules to catalyze a wide range of chemical transformations. youtube.com

The specific structure of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine, with its defined arrangement of hydrogen bond donors and acceptors, could be exploited in reactions that require precise molecular recognition. The cyclopentyl group would primarily influence the solubility and steric environment of the catalyst.

Development of Molecular Devices and Sensors (e.g., Optoelectronic Materials, Chemical Sensors)

Triazine-based compounds have garnered significant interest for their potential in the development of molecular devices and sensors due to their unique electronic and photophysical properties. rsc.orgresearchgate.net The electron-deficient nature of the triazine ring makes it a good electron acceptor, a property that is often exploited in the design of materials for optoelectronics.

The incorporation of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine into larger conjugated systems could lead to materials with interesting photoluminescent or electroluminescent properties. The amino groups can act as electron-donating groups, creating a "push-pull" system with the electron-withdrawing triazine ring, which can lead to desirable optical properties.

In the realm of chemical sensors, the nitrogen atoms of the triazine ring and amino groups can act as binding sites for analytes, such as metal ions or protons. chemrxiv.orgacs.org Upon binding, a change in the electronic properties of the molecule can occur, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The cyclopentyl group could influence the selectivity of the sensor by creating a specific binding pocket and affecting the sensor's interaction with its environment. Triazine-based frameworks have been shown to be effective in sensing applications, for instance, in the detection of heavy metal ions in water. acs.orgresearchgate.net

Table 3: Potential Applications in Molecular Devices and Sensors This table summarizes potential applications based on the properties of similar triazine derivatives.

| Application Area | Principle of Operation | Role of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine |

| Optoelectronic Materials | ||

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or host material. | The electron-deficient triazine core facilitates electron transport. |

| Chemical Sensors | ||

| Fluorescent Sensors for Metal Ions | Analyte binding modulates the fluorescence emission. | The nitrogen atoms act as binding sites for metal ions, leading to fluorescence quenching or enhancement. acs.org |

| Colorimetric Sensors for pH | Protonation of the nitrogen atoms leads to a color change. | The basic nitrogen atoms can be protonated, altering the electronic structure and visible absorption spectrum. chemrxiv.org |

Bioanalytical and Biochemical Probe Applications (In Vitro Research Tools)

While direct, extensive research on 6-Cyclopentyl-1,3,5-triazine-2,4-diamine as a bioanalytical or biochemical probe is not widely documented in publicly available literature, the inherent structural characteristics of the diaminotriazine scaffold suggest a strong potential for its application as an in vitro research tool. The utility of the 1,3,5-triazine (B166579) core in constructing molecules for biological interrogation is well-established, with various derivatives being explored for their roles in diagnostics and as molecular probes. nih.govnist.gov

The 2,4-diamino-1,3,5-triazine framework serves as a versatile platform for the development of molecules that can interact with biological targets. The amino groups can participate in hydrogen bonding, a key interaction for binding to proteins and nucleic acids. nist.gov The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, further contributing to molecular recognition processes. nist.gov The substituent at the 6-position of the triazine ring plays a crucial role in modulating the compound's properties, including its specificity, affinity, and potential for signal generation (e.g., fluorescence).

In the case of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine, the cyclopentyl group introduces a non-polar, aliphatic moiety. This feature could be leveraged to probe hydrophobic pockets within proteins or other biological macromolecules. The development of derivatives of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine could lead to the creation of specific probes for various research applications.

Potential as Fluorescent Probes

One of the most promising areas for the application of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine derivatives is in the development of fluorescent probes. While the parent compound itself is not reported to be fluorescent, the triazine scaffold can be chemically modified to incorporate fluorogenic properties. For instance, the introduction of appropriate aromatic or heteroaromatic groups can lead to compounds with significant fluorescence. nih.gov

Research on other 6-substituted-1,3,5-triazine-2,4-diamines has demonstrated the feasibility of this approach. For example, 6-Methyl-1,3,5-triazine-2,4-diamine has been reported to act as a symmetric fluorescent sensor for copper ions (Cu²⁺). chemicalbook.com This suggests that even simple alkyl substituents at the 6-position can lead to environmentally sensitive fluorescent properties. It is conceivable that derivatives of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine could be designed to exhibit fluorescence upon binding to a specific target, a desirable characteristic for a "turn-on" fluorescent probe.

The development of such probes would involve synthetic modifications to the core structure, potentially by attaching a known fluorophore to the cyclopentyl group or by creating a more extended conjugated system involving the triazine ring. These probes could then be used in a variety of in vitro assays, including:

Fluorescence-based enzyme assays: To monitor enzyme activity by designing a substrate that releases a fluorescent triazine derivative upon enzymatic cleavage.

Protein labeling: For visualizing proteins in techniques like fluorescence microscopy or flow cytometry.

Nucleic acid detection: By designing triazine derivatives that intercalate or bind to specific nucleic acid structures, leading to a change in fluorescence.

Use in Binding Assays and as Molecular Scaffolds

The diaminotriazine core is a known pharmacophore that can mimic the hydrogen bonding patterns of nucleobases, allowing it to interact with enzymes that process nucleotides, such as dihydrofolate reductase. chemicalbook.com This property can be exploited in the design of competitive binding assays. A labeled version of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine (e.g., with a radioisotope or a fluorescent tag) could be used to quantify the binding of other potential ligands to a target protein.

Furthermore, the structural rigidity and the possibility of introducing substituents at multiple positions make the 6-Cyclopentyl-1,3,5-triazine-2,4-diamine scaffold an attractive starting point for combinatorial chemistry and the generation of libraries of small molecules. nih.gov These libraries could be screened in high-throughput assays to identify novel ligands for a wide range of biological targets, thereby serving as valuable tools for drug discovery and chemical biology research.

The table below summarizes the potential bioanalytical and biochemical probe applications of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine based on the properties of related triazine compounds.

| Potential Application Area | Principle of Operation | Example from Related Compounds | Potential Advantage of Cyclopentyl Group |

| Fluorescent Ion Sensing | Modulation of fluorescence intensity or wavelength upon binding to a specific metal ion. | 6-Methyl-1,3,5-triazine-2,4-diamine as a fluorescent sensor for Cu²⁺. chemicalbook.com | The cyclopentyl group could be functionalized to introduce specific ion-chelating moieties. |

| Enzyme Inhibition Assays | Competitive binding to the active site of an enzyme, displacing a labeled substrate or probe. | Diaminotriazine derivatives are known inhibitors of dihydrofolate reductase. chemicalbook.com | The hydrophobic nature of the cyclopentyl group may enhance binding to enzymes with hydrophobic active sites. |

| Protein-Ligand Interaction Studies | Use as a scaffold to develop labeled ligands for studying binding kinetics and thermodynamics. | Triazine derivatives are used to construct libraries for screening against various protein targets. nih.gov | The defined stereochemistry of the cyclopentyl group could be used to probe specific spatial requirements in a binding pocket. |

| Molecular Imaging Probes | Functionalization with imaging agents (e.g., fluorophores, radioisotopes) for visualizing biological processes. | Triazine-based structures have been investigated for conjugation with imaging agents. | The lipophilic character of the cyclopentyl group might influence the probe's cellular uptake and distribution. |

While the direct application of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine as a bioanalytical probe remains a prospective field, the foundational chemistry of the diaminotriazine scaffold provides a strong rationale for its potential in developing novel in vitro research tools. Further synthetic derivatization and photophysical characterization are necessary to fully explore and realize these applications.

Future Research Directions and Emerging Challenges in 6 Cyclopentyl 1,3,5 Triazine 2,4 Diamine Research

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The traditional synthesis of 2,4-diamino-1,3,5-triazine derivatives often involves multi-step processes with significant solvent use and long reaction times. A primary future challenge is the development of green synthetic routes for 6-Cyclopentyl-1,3,5-triazine-2,4-diamine. Research is shifting towards methodologies that improve atom economy, reduce energy consumption, and minimize waste.

Microwave-assisted synthesis represents a promising avenue, having been successfully applied to other 2,4-diamino-1,3,5-triazines. nih.govresearchgate.netrsc.org This technique can dramatically reduce reaction times from hours to minutes and often requires less solvent. researchgate.netchim.it The direct reaction of cyanoguanidine (dicyandiamide) with cyclopentanecarbonitrile (B127170) under microwave irradiation is a key area for exploration. researchgate.netchim.it Such a method would be classified as a green synthesis due to its simplicity, short reaction time, and the reduced use of solvents for both the reaction and purification. researchgate.netrsc.org Further research into solvent-free conditions or the use of benign solvents like dimethyl sulfoxide (B87167) (DMSO) or water will be critical for enhancing the sustainability profile of this compound's production. chim.it

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Method (e.g., Reflux in Alcohol) | Potential Green Method (Microwave-Assisted) |

|---|---|---|

| Starting Materials | Cyclopentanecarbonitrile, Cyanoguanidine | Cyclopentanecarbonitrile, Cyanoguanidine |

| Solvent | High-boiling point alcohols (e.g., 1-pentanol) researchgate.net | Minimal DMSO or solvent-free chim.it |

| Reaction Time | ~24 hours researchgate.netchim.it | ~10-15 minutes nih.govchim.it |

| Energy Input | Sustained high temperature heating | Focused, short-duration microwave irradiation |

| Work-up Procedure | Often requires extensive purification (e.g., chromatography) | Simple precipitation with water chim.it |

| Sustainability Profile | High energy use, significant solvent waste | Low energy use, high atom economy, minimal waste |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing molecular design, offering powerful tools to navigate the vast chemical space and accelerate discovery. nih.govyoutube.com For 6-Cyclopentyl-1,3,5-triazine-2,4-diamine, these computational approaches can guide the design of new derivatives with tailored properties.

Future research will likely employ ML models to predict various characteristics of novel analogs without the need for immediate synthesis and testing. springernature.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural modifications with biological activity, such as enzyme inhibition or receptor binding affinity. nih.gov More advanced techniques like graph neural networks (GNNs), which have been used to predict the properties of covalent triazine frameworks, could be adapted to forecast the material properties (e.g., electronic, optical) of polymers or frameworks derived from this compound. researchgate.net AI can also assist in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, de novo design of entirely new molecules based on the triazine scaffold, and even suggest optimal, sustainable synthetic pathways. youtube.comspringernature.com

Table 2: Potential AI/ML Applications in 6-Cyclopentyl-1,3,5-triazine-2,4-diamine Research

| AI/ML Model/Technique | Predictive Application | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., kinase inhibition) | Identification of derivatives with enhanced potency |

| Graph Neural Networks (GNNs) | Prediction of material properties (e.g., band gap, stability) | Design of novel functional materials and photocatalysts researchgate.net |

| Deep Neural Networks (DNNs) | Prediction of physicochemical properties (solubility, lipophilicity) springernature.com | Optimization of drug-like characteristics |

| Generative Models (e.g., VAEs, GANs) | De novo design of novel triazine-based compounds youtube.com | Discovery of new chemical entities with desired features |

| Explainable AI (XAI) | Understanding the "black box" of predictive models nih.gov | Gaining insights into structure-property relationships |

Deepening Understanding of Complex Supramolecular Assemblies

The 1,3,5-triazine (B166579) ring, with its alternating carbon and nitrogen atoms, and the exocyclic amino groups make it an exceptional building block for supramolecular chemistry. rsc.orgresearchgate.net These compounds readily form predictable and robust hydrogen-bonded networks. researchgate.netsci-hub.red For 6-Cyclopentyl-1,3,5-triazine-2,4-diamine, the two amino groups provide hydrogen bond donors, while the ring nitrogen atoms act as acceptors. This arrangement facilitates the formation of extended structures through multiple N–H---N hydrogen bonds. researchgate.netchim.it

A key research direction is to understand how the non-planar, bulky cyclopentyl group influences these assemblies. Unlike flat aromatic substituents, the aliphatic ring will introduce steric constraints that could disrupt simple planar sheet or ribbon formations, potentially leading to more complex, three-dimensional architectures or altering the packing density. chim.it Future studies will require detailed X-ray crystallography and computational modeling to map these intricate networks and understand how the interplay between hydrogen bonding, π-stacking (if applicable with co-formers), and van der Waals forces dictates the final solid-state structure. rsc.org

Table 3: Key Supramolecular Interactions in 6-Cyclopentyl-1,3,5-triazine-2,4-diamine

| Interaction Type | Participating Groups | Expected Structural Motif |

|---|---|---|

| Hydrogen Bonding | Amino (N-H) groups as donors; Triazine ring nitrogens as acceptors. chim.it | Ribbons, sheets, or 3D networks. chim.itrsc.org |

| Van der Waals Forces | Cyclopentyl group and hydrocarbon backbone. | Influences crystal packing and density. |

| π-π Stacking | Triazine rings (in interaction with other aromatic molecules). sci-hub.red | Contributes to the stability of co-crystals or layered structures. |

Elucidation of Undiscovered Molecular Interaction Mechanisms in vitro

Derivatives of 2,4-diamino-1,3,5-triazine are known to possess a wide range of biological activities, acting on various enzymes, receptors, and ion channels. nih.govmdpi.comresearchgate.net For example, different analogs have been investigated as neuronal voltage-gated sodium channel blockers, inhibitors of kinases like PIM1, and antagonists for CNS-relevant receptors. ijpras.comebi.ac.ukconsensus.app

A significant challenge for 6-Cyclopentyl-1,3,5-triazine-2,4-diamine is the elucidation of its specific molecular targets and mechanisms of action. Future in vitro studies must move beyond broad screening to detailed mechanistic investigations. This includes determining binding kinetics (k_on, k_off), binding affinity (IC₅₀, K_d), and the specific amino acid residues involved in the interaction with a target protein, for instance, through site-directed mutagenesis and structural biology (co-crystallization). Understanding how the cyclopentyl moiety fits into a binding pocket and whether it confers selectivity for a particular target over others will be crucial for any potential therapeutic development.

Novel Applications in Niche Chemical and Materials Science Fields

Beyond biological activity, the 1,3,5-triazine core is a valuable synthon for materials science. researchgate.neteurjchem.com Its rigid structure and ability to engage in strong intermolecular interactions make it an ideal candidate for constructing highly ordered materials.

Future research should explore the use of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine as a monomer or building block in niche applications. It could be incorporated into polymers to create materials with tailored thermal or mechanical properties, where the cyclopentyl group could act as a bulky side chain influencing polymer morphology and solubility. There is also potential for its use in the synthesis of Covalent Triazine Frameworks (CTFs) or Metal-Organic Frameworks (MOFs), where the cyclopentyl group could modify pore size and functionality, creating materials for gas storage, separation, or catalysis. researchgate.netresearchgate.net The optoelectronic and electrochemical properties of materials derived from this compound remain largely unexplored and represent a significant opportunity for future investigation. chim.it

Q & A

Q. What are the common synthetic routes for preparing 6-cyclopentyl-1,3,5-triazine-2,4-diamine and related derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, triazine cores are functionalized using cyclopentylamine derivatives under microwave-assisted conditions to improve reaction efficiency. Key intermediates like 6-chloro-1,3,5-triazine-2,4-diamine (simazine analogs) are often modified via aryl/alkyl substitution at the 6-position . Purity validation via UPLC (92.7–99.4%) and structural confirmation using ¹H/¹³C NMR and HRMS are standard .

Q. How do structural modifications at the 6-position affect biological activity in triazine-diamine derivatives?

Structure-activity relationship (SAR) studies reveal that bulky substituents (e.g., cyclopentyl) enhance hydrophobic interactions with target enzymes. For example, 6-aryl derivatives showed improved antimicrobial activity compared to smaller alkyl groups due to increased membrane permeability . Substitutions at the N2/N4 positions (e.g., diaryl groups) further modulate selectivity and potency .

Q. What analytical methods are critical for characterizing 6-cyclopentyl-1,3,5-triazine-2,4-diamine?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns. UPLC ensures purity (>95%), and X-ray crystallography resolves stereochemical configurations in complex derivatives .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of triazine-diamine derivatives?

Factorial design allows systematic variation of parameters (e.g., temperature, solvent polarity, reagent ratios) to identify optimal conditions. For example, microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >80% . Response surface methodology (RSM) further refines variables like catalyst loading and reaction pressure .

Q. What strategies resolve contradictions in biological assay data for triazine-diamines?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent polarity). Normalize data using internal controls (e.g., triplicate determinations with mean ± SD) and validate via orthogonal assays (e.g., enzymatic vs. cell-based). For instance, antimicrobial activity in E. coli vs. S. aureus may differ due to membrane permeability variations .

Q. How do computational models predict the binding mechanisms of 6-cyclopentyl-1,3,5-triazine-2,4-diamine?

Molecular docking and 3D-QSAR models map interactions with targets like dihydrofolate reductase (DHFR). Electrostatic potentials and hydrophobic surfaces highlight key binding residues. For example, cyclopentyl groups stabilize van der Waals interactions in hydrophobic pockets .

Q. What methodologies elucidate the degradation pathways of triazine-diamines under physiological conditions?

Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products. Hydrolysis at the triazine ring (e.g., chlorine displacement) is common, while cyclopentyl groups resist oxidative degradation .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in in vitro assays for hydrophobic triazine-diamines?

Use co-solvents (e.g., DMSO ≤1%) or formulate with cyclodextrins to enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, ensuring monomeric species dominate in biological assays .

Q. What crystallography techniques validate supramolecular interactions in triazine-diamine complexes?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···N interactions) and π-stacking with aromatic residues. Ethanol inclusion complexes in crystal lattices provide insights into host-guest behavior .

Q. How to design SAR studies for triazine-diamines with conflicting in silico and in vivo results?

Prioritize in vitro validation using isogenic cell lines (e.g., DHFR-overexpressing vs. knockout) to isolate target-specific effects. Combine free-energy perturbation (FEP) calculations with kinetic binding assays to reconcile computational predictions .

Data Validation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。